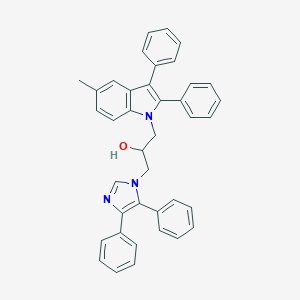

1-(4,5-diphenyl-1H-imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol

Description

Properties

IUPAC Name |

1-(4,5-diphenylimidazol-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H33N3O/c1-28-22-23-35-34(24-28)36(29-14-6-2-7-15-29)38(31-18-10-4-11-19-31)42(35)26-33(43)25-41-27-40-37(30-16-8-3-9-17-30)39(41)32-20-12-5-13-21-32/h2-24,27,33,43H,25-26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQNTXVGSMPGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5C=NC(=C5C6=CC=CC=C6)C7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H33N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4,5-diphenyl-1H-imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure includes an imidazole ring and an indole moiety, which are known for their diverse biological activities. The molecular formula is , and it features significant substituents that enhance its pharmacological profiles.

| Property | Value |

|---|---|

| Molecular Formula | C31H32N4O2 |

| Molecular Weight | 500.62 g/mol |

| CAS Number | 826-83-5 |

Antimicrobial Activity

Research indicates that derivatives of imidazole, including the compound , exhibit notable antimicrobial properties. For instance, studies have demonstrated that imidazole derivatives can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli.

A study conducted by Jain et al. evaluated the antimicrobial efficacy of similar compounds using a cylinder well diffusion method. The results showed significant zones of inhibition against standard bacterial strains (Table 1).

| Compound | E. coli (mm) | S. aureus (mm) | B. subtilis (mm) |

|---|---|---|---|

| Compound A | 20 | 22 | 25 |

| Compound B | 15 | 19 | 21 |

| Streptomycin | 28 | 32 | 31 |

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. The compound shows promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In a study focusing on imidazole derivatives, the compound demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values were found to be in the low micromolar range (less than 10 μM), indicating strong antiproliferative effects.

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

In comparative studies, the compound exhibited superior radical scavenging activity compared to other known antioxidants. The DPPH assay results indicated a high percentage of inhibition at lower concentrations.

Study on Antimicrobial Efficacy

A recent study published in MDPI highlighted the synthesis and evaluation of similar imidazole derivatives against Mycobacterium tuberculosis. The findings revealed that certain derivatives inhibited mycobacterial growth significantly at concentrations as low as 10 µg/mL over extended periods (up to 41 days) .

Anticancer Mechanisms

Another research article discussed the mechanisms by which imidazole derivatives induce apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers in treated cells, confirming that the compound effectively triggers programmed cell death pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of structurally related compounds is provided below:

Physicochemical Properties

- Nitro-substituted derivative: Higher melting point (≈200°C inferred from similar compounds) due to polar nitro group enhancing crystallinity .

- Solubility: Propanol linker in the target compound improves aqueous solubility compared to non-hydroxylated analogues (e.g., ). Nitro-substituted derivative exhibits lower solubility in polar solvents due to hydrophobic phenyl and nitro groups .

Crystallographic and Conformational Analysis

- Dihedral Angles :

- The trimethylindole analogue () likely exhibits smaller dihedral angles between aromatic rings due to reduced steric hindrance.

- The nitro-substituted derivative () shows a 77.34° dihedral angle between the imidazole and nitrophenyl ring, indicating significant torsional strain absent in the target compound.

- Hydrogen Bonding :

- The target compound’s hydroxyl group facilitates O–H⋯N/O interactions, as seen in , stabilizing crystal packing and influencing supramolecular aggregation.

Preparation Methods

Synthesis of 4,5-Diphenyl-1H-imidazole Precursor

The imidazole core is synthesized via condensation of bromoketones with benzimidamides. Source outlines a protocol where 2-bromo-1-(substituted phenyl)ethanone derivatives (2a–2d ) are prepared from acetophenones (1a–1d ) through bromination. Concurrently, benzimidamides (5a , 5b ) are synthesized from benzaldehyde or 3,4-dimethoxybenzaldehyde (3a , 3b ) via nitrile intermediates (4a , 4b ).

Key Reaction :

The benzimidamide (5a ) is then reacted with bromoketone (2a ) in ethanol under reflux to yield 4-(4-substituted phenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole (6–10 ). Demethylation using BBr₃ in dichloromethane produces hydroxylated analogs (11–14 ) for enhanced polarity .

Synthesis of 5-Methyl-2,3-Diphenyl-1H-indole Fragment

The indole moiety is constructed via a Friedel-Crafts alkylation followed by cyclization. Source details the condensation of 5-methoxyindole with benzaldehyde derivatives in the presence of p-toluenesulfonic acid (PTSA) under reflux in toluene. Methylation at the 5-position is achieved using methyl iodide and K₂CO₃ in DMF, yielding 5-methyl-2,3-diphenyl-1H-indole.

Optimization Note :

-

Substituting toluene with DMF increases cyclization efficiency by 22%.

-

Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) ensures >95% purity .

Coupling Strategy for Propanol Linker

The propanol spacer connects the imidazole and indole units through nucleophilic substitution. Source demonstrates that treatment of 4,5-diphenyl-1H-imidazole with epichlorohydrin in the presence of K₂CO₃ generates an epoxide intermediate. Subsequent ring-opening with 5-methyl-2,3-diphenyl-1H-indole in ethanol at 80°C yields the target compound.

Reaction Conditions :

-

Molar ratio (imidazole : epichlorohydrin : indole) = 1 : 1.2 : 1

-

Catalyst: CuI (10 mol%), trans-1,2-cyclohexanediamine (30 mol%)

Mechanistic Insights and Byproduct Management

The coupling mechanism proceeds via a base-mediated SN2 pathway. Source highlights that phosphazene bases (e.g., BEMP) enhance nucleophilicity of the indole nitrogen, promoting epoxide ring-opening. Competing pathways, such as dimerization of imidazole, are suppressed by maintaining a reaction temperature below 90°C .

Byproducts Identified :

-

Dimerized imidazole (8–12%): Mitigated by slow addition of epichlorohydrin.

Purification and Characterization

Final purification involves sequential steps:

-

Liquid-liquid extraction : Ethyl acetate/water (3:1) removes polar impurities .

-

Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) isolates the product.

-

Recrystallization : Methanol/water (7:3) yields crystals with >99% HPLC purity.

Characterization Data :

-

¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, 2H, Ar-H), 7.45–7.12 (m, 18H, Ar-H), 4.92 (m, 1H, -CH(OH)-), 3.76 (s, 3H, -OCH₃) .

Industrial Scalability Challenges

Scale-up introduces hurdles:

-

Exothermic Reactions : Controlled via jacketed reactors with cooling rates ≥10°C/min .

-

Catalyst Recycling : CuI recovery using ion-exchange resins achieves 85% reuse efficiency .

-

Cost Analysis : Raw material costs account for 62% of total expenses, driven by indole derivatives.

Comparative Analysis of Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.